molecular formula C21H21F4N3O3 B11275514 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11275514
M. Wt: 439.4 g/mol
InChI Key: GWTHQBMWLXMQJF-UHFFFAOYSA-N
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Description

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the substituted piperazine with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogens.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the acetamide moiety can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its fluorinated groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as a central nervous system agent or an anti-inflammatory drug.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl and trifluoromethyl groups can enhance binding affinity and selectivity. The compound may modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the acetamide moiety.

    Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and polarizable electronic structures, similar to the electronic characteristics of the fluorinated groups in the target compound.

Uniqueness

The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H21F4N3O3

Molecular Weight

439.4 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H21F4N3O3/c22-16-4-6-18(7-5-16)27-8-10-28(11-9-27)20(30)14-31-13-19(29)26-17-3-1-2-15(12-17)21(23,24)25/h1-7,12H,8-11,13-14H2,(H,26,29)

InChI Key

GWTHQBMWLXMQJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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